molecular formula C20H16Br2N4O4 B11934634 3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide

3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide

Cat. No.: B11934634
M. Wt: 536.2 g/mol
InChI Key: DUGCMEGLYHBMAR-RMORIDSASA-N
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Description

Kinesore is a chemical compound known for its role as a modulator of kinesin-1, a motor protein involved in intracellular transport. The compound is recognized for its ability to inhibit the interaction between kinesin light chain 2 and SKIP, while promoting the function of kinesin-1 in organizing the microtubule network .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kinesore can be synthesized through a multi-step process involving the reaction of 3,5-dibromo-4-hydroxybenzohydrazide with 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde. The reaction is typically carried out in the presence of a suitable solvent such as dimethyl sulfoxide, under controlled temperature and pH conditions .

Industrial Production Methods

While specific industrial production methods for Kinesore are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Kinesore undergoes various chemical reactions, including:

    Oxidation: Kinesore can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms, which may exhibit different biological activities.

    Substitution: Kinesore can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce compounds with increased hydrogen content.

Scientific Research Applications

Kinesore has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Kinesore is unique in its ability to modulate kinesin-1 activity and reorganize the microtubule network. Similar compounds include:

    Taxol: A well-known microtubule-stabilizing agent used in cancer therapy.

    Vinblastine: A microtubule-destabilizing agent used in chemotherapy.

    Nocodazole: A compound that disrupts microtubule polymerization.

Compared to these compounds, Kinesore specifically targets the interaction between kinesin light chain 2 and SKIP, making it a valuable tool for studying the specific roles of kinesin-1 in cellular processes .

Properties

Molecular Formula

C20H16Br2N4O4

Molecular Weight

536.2 g/mol

IUPAC Name

3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10-

InChI Key

DUGCMEGLYHBMAR-RMORIDSASA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N\NC(=O)C3=CC(=C(C(=C3)Br)O)Br

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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